Cas no 801180-13-2 (Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl-)
![Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl- structure](https://www.kuujia.com/scimg/cas/801180-13-2x500.png)
801180-13-2 structure
Product name:Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl-
Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl-
- Dibenz[b,e]oxepin-11-amine, 6,11-dihydro-2-methyl- (8CI)
- Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl-(8ci)
- 801180-13-2
-
- Inchi: InChI=1S/C15H15NO/c1-10-6-7-14-13(8-10)15(16)12-5-3-2-4-11(12)9-17-14/h2-8,15H,9,16H2,1H3
- InChI Key: YCWLHXVHYLXFMY-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2N
Computed Properties
- Exact Mass: 225.115
- Monoisotopic Mass: 225.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2A^2
Dibenz[b,e]oxepin-11-amine,6,11-dihydro-2-methyl- Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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